2,2'-(Phenylazanediyl)di(ethane-1-thiol)
Description
2,2'-(Phenylazanediyl)di(ethane-1-thiol) is a sulfur-containing organic compound characterized by a central phenylazanediyl (C₆H₅N) core flanked by two ethane-1-thiol (-CH₂CH₂SH) groups. This structure confers unique reactivity due to the presence of both aromatic nitrogen and thiol functionalities. The compound has been utilized as a precursor in synthesizing biologically active molecules, such as protease inhibitors containing indole and acetylene cores . Its synthesis often involves modifications of diol precursors, such as 2,2′-(phenylazanediyl)di(ethan-1-ol), through thiolation reactions .
Properties
CAS No. |
35225-26-4 |
|---|---|
Molecular Formula |
C10H15NS2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
2-[N-(2-sulfanylethyl)anilino]ethanethiol |
InChI |
InChI=1S/C10H15NS2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI Key |
YOSZXFRVGMUFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCS)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-(Phenylazanediyl)di(ethane-1-thiol) can be synthesized through a multi-step process involving the reaction of 2-chloroethyl phenyl sulfide with sodium hydrosulfide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylazanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolates
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
2,2’-(Phenylazanediyl)di(ethane-1-thiol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox homeostasis. The phenyl group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution .
Comparison with Similar Compounds
Substituent Variations on the Phenylazanediyl Core
- 4,4'-(Phenylazanediyl)bisbenzyls :
Unlike the ethanethiol substituents in the target compound, this analog features benzyl (-CH₂C₆H₅) groups. It has been explored as a hepatitis C virus (HCV) replication inhibitor, highlighting how bulkier aromatic substituents enhance biological activity compared to thiols . - 2,2'-(4-((4-Chlorophenyl)diazenyl)phenylazanediyl)diethanol: This compound replaces thiols with hydroxyl (-OH) groups and introduces a diazenyl (-N=N-) linker. The ethanol substituents reduce sulfur-related reactivity but improve solubility in polar solvents, making it suitable for dye applications .
Ethane-1-thiol Derivatives with Functional Groups
- 2-(Phenylthio)ethane-1-thiol (6b) :
This derivative replaces the phenylazanediyl core with a phenylthio (-S-C₆H₅) group. NMR data (δ 1.18 ppm for SH, δ 36.64 ppm for SCH₂) indicate distinct electronic environments compared to the target compound, likely due to reduced nitrogen-mediated conjugation .
Physicochemical and Spectroscopic Properties
- 1-(Ethylsulfanyl)ethane-1-thiol :
A key odorant in durian, this compound’s ethylsulfanyl (-S-CH₂CH₃) group contrasts with the phenylazanediyl core. Its "skunk-like" odor underscores the volatility of small thiols, whereas the target compound’s aromaticity likely reduces volatility . - 2-(Oxan-3-yl)ethane-1-thiol :
With a tetrahydrofuran-derived substituent, this compound has a molar mass of 146.25 g/mol and exhibits altered solubility in organic solvents compared to phenylazanediyl derivatives .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Reactivity : Thiols with aromatic cores (e.g., phenylazanediyl) exhibit lower volatility and higher thermal stability compared to aliphatic thiols like 1-(ethylsulfanyl)ethane-1-thiol .
- Biological Activity : Nitrogen-containing analogs (e.g., 4,4'-(phenylazanediyl)bisbenzyls) show promise in antiviral applications, while sulfur-rich derivatives are preferred in catalysis .
- Synthetic Flexibility : The phenylazanediyl scaffold allows modular substitution, enabling tailored properties for materials science or medicinal chemistry .
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